molecular formula C18H17N3O4S B2659154 5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate CAS No. 442678-93-5

5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate

Cat. No.: B2659154
CAS No.: 442678-93-5
M. Wt: 371.41
InChI Key: FEEDJYFPFQELTJ-UHFFFAOYSA-N
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Description

“5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate” is a compound that belongs to the class of organic compounds known as benzyl cyanides . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring that is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Anti-tumor Applications

A Convenient Synthesis and Molecular Modeling Study of Novel Derivatives as Anti-tumor Agents : This study outlines an efficient method for obtaining ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to the synthesis of a series of derivatives with significant effects in mouse tumor model cancer cell lines (EAC) and human cancer cell lines of colon cancer (HCT-29) and breast cancer (MCF-7) through docking studies (Nassar, Atta-Allah, & Elgazwy, 2015).

Catalysis and Organic Synthesis Applications

Nano α-Al2O3 Supported Ammonium Dihydrogen Phosphate as a Novel Catalyst : This research developed a simple and efficient route for the preparation of derivatives from the condensation of various aldehydes with malononitrile and other compounds, using NH4H2PO4/Al2O3 as a catalyst, highlighting the environmental benefits and efficiency of the process (Maleki & Ashrafi, 2014).

Analgesic and Antioxidant Activities

Synthesis, Antioxidant, and Analgesic Activities of Schiff Bases : A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole were synthesized and evaluated for their analgesic and antioxidant activities, demonstrating significant properties (Karrouchi et al., 2016).

Spectroscopic Characterization and Biological Evaluation

Spectroscopic Characterization and Evaluation of Biological Activities : This study involved the synthesis, spectroscopic characterization, and evaluation of the antioxidant and α-glucosidase inhibitory activities of Schiff bases containing triazole and pyrazole rings, displaying significant inhibitory potentials (Pillai et al., 2019).

Mechanism of Action

While the specific mechanism of action for “5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate” is not mentioned in the search results, it’s worth noting that pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .

Safety and Hazards

While the specific safety and hazards of “5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate” are not mentioned in the search results, it’s important to note that similar compounds, such as 5-Amino-pyrazoles, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles, including “5-amino-1-tosyl-1H-pyrazol-3-yl 2-methylbenzoate”, are being explored for their potential applications in various fields. There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . Researchers are currently developing several synthetic strategies for the preparation of new heterocyclic compounds containing N-sulfonylamino- and N-sulfonyl moieties, which have recently been shown to possess significant biological activity .

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-12-7-9-14(10-8-12)26(23,24)21-16(19)11-17(20-21)25-18(22)15-6-4-3-5-13(15)2/h3-11H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEDJYFPFQELTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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